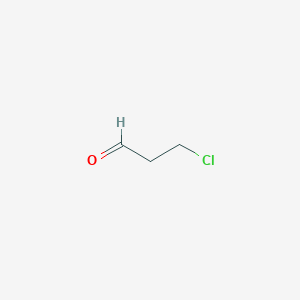

3-Chloropropanal

Vue d'ensemble

Description

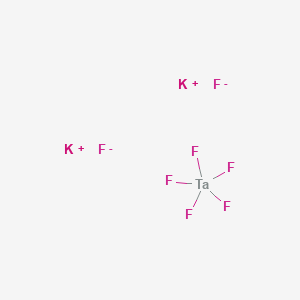

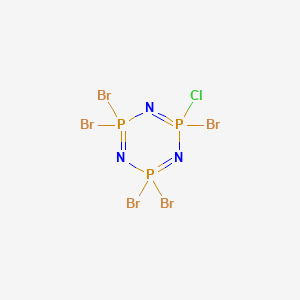

3-Chloropropanal is a chlorinated organic compound that is of interest in various chemical syntheses and research studies. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been extensively studied. These compounds include chlorinated porphyrins, phosphoranes, silsesquioxanes, chloropropanols, and chloropropyl-containing piperazinium salts, which exhibit a range of chemical behaviors and applications in material science, genotoxicity studies, and potential pharmaceutical development .

Synthesis Analysis

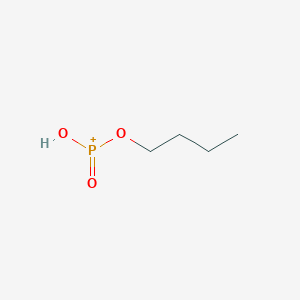

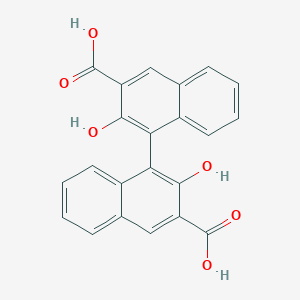

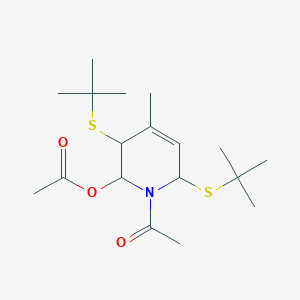

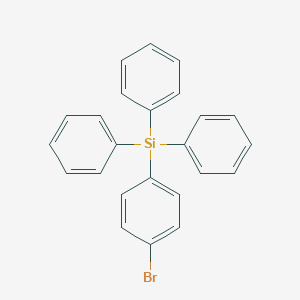

The synthesis of compounds related to this compound involves various chemical reactions. For instance, a 3-phosphonated N-confused phlorin was synthesized from an N-confused porphyrin and phosphite in the presence of acetic acid . Another synthesis method involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Octakis(3-chloropropyl)octasilsesquioxane was synthesized through hydrolytic condensation of 3-chloropropyltrimethoxysilane . These methods demonstrate the reactivity of chloropropanal derivatives in forming complex structures with potential applications in various fields.

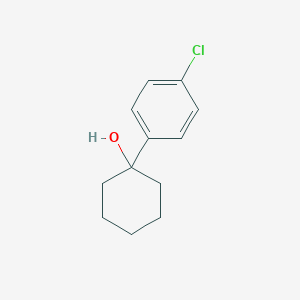

Molecular Structure Analysis

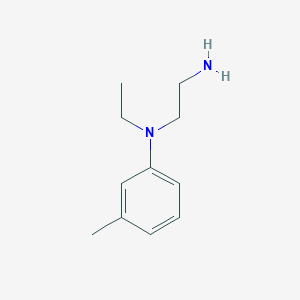

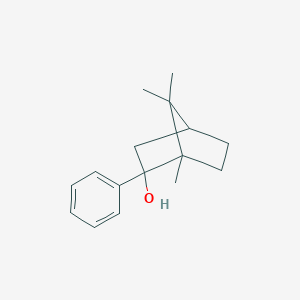

The molecular structure of compounds containing the 3-chloropropyl moiety has been characterized using different techniques. For example, the stereochemistry of a 3-phosphonated N-confused phlorin was determined by circular dichroism and X-ray crystallography . The structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was elucidated using spectral data and X-ray crystallography, and its electronic properties were calculated using density functional theory (DFT) . The conformational structure of 3-chloropropanoyl chloride was investigated using electron diffraction and ab initio calculations .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions is diverse. The trichloropropyl-1-triphenylphosphorane reacts with aldehydes to yield trichloromethylated olefins . The 3-chloropropyl group in octasilsesquioxane can potentially be used for further functionalization . The reactivity of these compounds is influenced by the presence of the chloropropyl group, which can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of the 3-chloropropyl group can affect the boiling point, solubility, and reactivity of the compound. The genotoxic potential of 3-monochloropropane-1,2-diol, a related compound, was evaluated using the comet assay, indicating the biological relevance of chloropropanols . The gas chromatographic properties of 3-chloropropanediol were improved by derivatization with phenylboronic acid . These studies highlight the importance of understanding the properties of chloropropanal derivatives for their safe and effective use in various applications.

Applications De Recherche Scientifique

Synthèse organique

3-Chloropropanal: est un intermédiaire précieux en synthèse organique. Il peut subir diverses réactions chimiques en raison de la présence de groupes aldéhyde et chloro. Ce composé est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont cruciaux dans le développement des produits pharmaceutiques . Sa réactivité envers la substitution nucléophile en fait un candidat pour la préparation de molécules organiques plus complexes.

Chimie médicinale

En chimie médicinale, This compound est étudié pour son potentiel à servir de brique de construction pour les produits pharmaceutiques. Sa structure permet l'introduction d'atomes de chlore dans les molécules bioactives, ce qui peut modifier considérablement leurs propriétés pharmacologiques. Les composés chlorés présentent souvent une biodisponibilité accrue et peuvent agir comme des inhibiteurs enzymatiques .

Science environnementale

La réactivité de This compound trouve également des applications en science environnementale. Les chercheurs étudient son comportement dans l'atmosphère et son potentiel à former des composés plus stables qui pourraient contribuer à la pollution environnementale. Comprendre sa réactivité aide à évaluer les risques associés aux aldéhydes chlorés dans l'environnement .

Science des matériaux

En science des matériaux, This compound peut être utilisé pour modifier les propriétés des polymères et des résines. En incorporant des aldéhydes chlorés dans les chaînes de polymères, les scientifiques peuvent modifier la stabilité thermique, la rigidité et la résistance à la dégradation de ces matériaux .

Chimie analytique

This compound: est utilisé en chimie analytique comme étalon ou réactif. Ses propriétés bien définies, telles que le point d'ébullition et l'indice de réfraction, le rendent adapté à l'étalonnage des instruments et à la validation des méthodes analytiques .

Biochimie

En biochimie, This compound est intéressant en raison de son potentiel à réagir avec les molécules biologiques. Des études peuvent se concentrer sur son interaction avec les acides aminés, les protéines et les acides nucléiques pour comprendre l'impact des aldéhydes chlorés sur les systèmes biologiques .

Applications industrielles

Sur le plan industriel, This compound est utilisé dans la synthèse d'autres produits chimiques et comme précurseur dans divers processus de fabrication. Son rôle dans la production d'additifs, d'adhésifs et d'autres matériaux fonctionnels est important en raison de sa nature réactive .

Chimie alimentaire

Bien que non utilisé directement dans les aliments, l'étude des chloropropanols, y compris This compound, est cruciale en chimie alimentaire. Ces composés peuvent se former comme contaminants lors de la transformation des aliments et sont surveillés en raison de leurs risques potentiels pour la santé .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDNRFMIOVQZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173060 | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19434-65-2 | |

| Record name | Propanal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

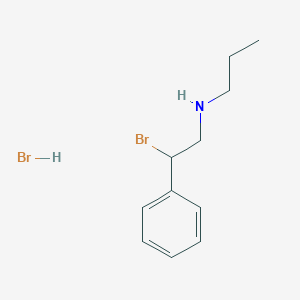

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-chloropropanal in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.

Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?

A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.

Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?

A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.

Q4: Are there any spectroscopic techniques used to characterize and study this compound?

A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.

Q5: How is this compound utilized in medicinal chemistry research?

A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)